molecular formula C20H21ClN6 B10931209 1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole

1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole

Cat. No.: B10931209
M. Wt: 380.9 g/mol
InChI Key: PXQFSNQKEFSCRF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole is a complex organic compound featuring a pyrazole core structure Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3,5-dimethylpyrazole: Lacks the additional pyrazole rings.

    3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole: Lacks the chlorophenyl group.

    1-(3-chlorophenyl)-4-methylpyrazole: Lacks the additional pyrazole rings and substituents.

Uniqueness

1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21ClN6

Molecular Weight

380.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole

InChI

InChI=1S/C20H21ClN6/c1-12-19(17-10-22-25(4)13(17)2)24-27(16-8-6-7-15(21)9-16)20(12)18-11-23-26(5)14(18)3/h6-11H,1-5H3

InChI Key

PXQFSNQKEFSCRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC(=CC=C3)Cl)C4=C(N(N=C4)C)C

Origin of Product

United States

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